1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
1-(2-aminoethyl)-2,4-dioxopyrimidine-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.ClH/c8-1-2-11-4-5(3-9)6(12)10-7(11)13;/h4H,1-2,8H2,(H,10,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORSZSWGZLRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCN)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cyanoacetamide with Urea Derivatives
One common route involves the condensation of cyanoacetamide with urea or substituted ureas under acidic or basic conditions to form the tetrahydropyrimidine core bearing keto and nitrile groups. The reaction proceeds via:
- Initial formation of an intermediate amidine or related species.
- Cyclization to the pyrimidine ring.
- Subsequent functionalization to introduce the 2-aminoethyl substituent.
Typical reaction conditions include reflux in ethanol or aqueous media with catalysts such as triethylamine or acetic acid, optimizing temperature (~80–100°C) and time (several hours) to maximize yield and purity.
Alkylation to Introduce the 2-Aminoethyl Group
The 1-position substitution with a 2-aminoethyl group is generally achieved by nucleophilic substitution or alkylation reactions. This can be done by:
- Reacting the pyrimidine intermediate with 2-chloroethylamine or 2-bromoethylamine under basic conditions.
- Using solvents like ethanol or DMF at moderate temperatures (room temperature to 60°C).
- Controlling stoichiometry to avoid over-alkylation or side reactions.
The product is then isolated as the hydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.
Reaction Conditions and Optimization
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Cyanoacetamide + Urea | Acidic/basic medium, reflux 3–16 h, ethanol or water solvent | Catalyst: triethylamine or acetic acid; control pH to favor cyclization |
| Alkylation | Pyrimidine intermediate + 2-chloroethylamine | Room temp to 60°C, basic medium, solvent DMF or ethanol | Stoichiometric control critical; avoid side reactions |
| Salt Formation | Free base + HCl | Room temperature, solvent ethanol or ether | Yields stable hydrochloride salt |
Purification and Characterization
- Purification is typically achieved by recrystallization from ethanol or aqueous ethanol.
- Chromatographic techniques (e.g., silica gel column chromatography) may be employed to remove impurities.
- Structural confirmation uses NMR spectroscopy (1H, 13C), showing signals for keto groups (δ ~165–175 ppm), aminoethyl protons (δ ~2.5–3.5 ppm), and nitrile carbons.
- Elemental analysis and high-resolution mass spectrometry confirm molecular formula and purity.
- X-ray crystallography may be used to confirm regiochemistry and crystal structure.
Research Findings and Yields
- Reported yields for related pyrimidine derivatives range from 70% to 90% depending on reaction conditions and purification.
- Reaction times vary from 3 hours for alkylation to up to 16 hours for cyclization steps.
- The hydrochloride salt form improves compound stability and handling.
- Optimization of molar ratios, temperature, and catalysts is essential to minimize by-products such as thiourea adducts or over-alkylated species.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Cyclization | Condensation of cyanoacetamide and urea | Cyanoacetamide, urea, triethylamine | Reflux 3–16 h, ethanol/water, acidic/basic | 70–85% | pH control critical |
| Alkylation | N-alkylation with 2-chloroethylamine | Pyrimidine intermediate, 2-chloroethylamine | Room temp–60°C, basic, DMF or ethanol | 75–90% | Avoid excess alkylating agent |
| Salt Formation | Formation of hydrochloride salt | Free base, HCl | Room temp, ethanol or ether | Quantitative | Improves stability |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that tetrahydropyrimidine derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 1-(2-aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine have demonstrated effectiveness against various bacterial strains. For instance:
- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
Anticancer Potential
The compound has been investigated for its anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development.
- Case Study : In vitro studies revealed that derivatives of tetrahydropyrimidine can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
CNS Activity
Preliminary studies suggest that this compound may possess central nervous system (CNS) activity. Its structural similarity to known psychoactive compounds warrants investigation into its potential as a neuroprotective agent.
- Research Findings : A study noted that similar compounds exhibited anxiolytic effects in animal models, suggesting potential therapeutic applications in anxiety disorders .
Table 1: Summary of Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Inhibition of cell proliferation |
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyrimidine ring can also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
A critical factor influencing physicochemical and biological properties is the nature of substituents on the pyrimidine ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Physicochemical Properties
Table 2: Key Physicochemical Differences
Biological Activity
1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetrahydropyrimidine ring system with two keto groups and a carbonitrile substituent. Its molecular formula is with a molecular weight of approximately 233.75 g/mol.
Antiparasitic Activity
Recent studies have explored the antiparasitic properties of similar compounds within the tetrahydropyrimidine class. For example, derivatives with structural similarities have shown significant activity against various parasites. In vitro assays indicated that certain analogs exhibited IC50 values ranging from 18.9 µM to 61.7 µM against Leishmania amazonensis . These findings suggest that modifications to the tetrahydropyrimidine structure can enhance biological activity.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Compounds with similar structures have demonstrated effectiveness against bacterial strains, indicating that the presence of amino and carbonitrile groups may contribute to antimicrobial activity . For instance, derivatives were reported to inhibit Escherichia coli and Staphylococcus aureus with varying degrees of effectiveness.
Cytotoxicity Studies
Cytotoxicity assays performed on human cell lines revealed that certain derivatives of tetrahydropyrimidines exhibit selective toxicity towards cancer cells while sparing normal cells. The selectivity index for these compounds ranged significantly, suggesting that structural modifications could lead to improved therapeutic profiles .
Study 1: Antiparasitic Efficacy
A study conducted by researchers aimed at evaluating the antiparasitic efficacy of tetrahydropyrimidine derivatives found that specific substitutions on the aromatic ring influenced activity significantly. The most potent compounds had IC50 values below 30 µM against Toxoplasma gondii, indicating promising leads for further development .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, a series of tetrahydropyrimidine derivatives were synthesized and tested against various pathogens. Results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against both gram-positive and gram-negative bacteria .
Research Findings Summary
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 1-(2-aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile hydrochloride?
Answer:
The compound can be synthesized via a multi-step approach:
Condensation Reaction : React a β-keto ester (e.g., ethyl acetoacetate) with urea or thiourea in acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine core.
Functionalization : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination, using reagents like ethylenediamine under controlled pH (6.5–7.0) to avoid side reactions .
Cyano Group Incorporation : Use trimethylsilyl cyanide (TMSCN) or malononitrile in the presence of a Lewis acid (e.g., ZnCl₂) to add the carbonitrile moiety at the 5-position .
Hydrochloride Salt Formation : Treat the free base with concentrated HCl in ethanol, followed by recrystallization from a polar aprotic solvent (e.g., acetonitrile) .
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
Advanced Question: How can regioselectivity challenges during functionalization of the tetrahydropyrimidine core be addressed?
Answer:
Regioselectivity in introducing the 2-aminoethyl group is influenced by:
- Steric Effects : Bulky substituents at the 4- or 6-positions direct the aminoethyl group to the less hindered 1-position. Use molecular modeling (e.g., DFT calculations) to predict steric interactions .
- Catalytic Control : Employ transition-metal catalysts (e.g., Pd/C or CuI) to favor specific pathways. For example, Pd-mediated coupling can enhance selectivity for N-alkylation over O-alkylation .
- pH Optimization : Conduct reactions near neutral pH (6.5–7.0) to stabilize intermediates and minimize unwanted side products (e.g., hydrolysis of the cyano group) .
Case Study : A related compound, 5-acetyl-2-amino-6-oxo-1-phenyl-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridine-3-carbonitrile, achieved 89% regioselectivity using Pd/C in ethanol at pH 6.5 .
Basic Question: What spectroscopic techniques are critical for structural elucidation?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., NH₂ at δ 2.8–3.2 ppm, aromatic protons at δ 6.5–8.0 ppm) and confirm the tetrahydropyrimidine ring via carbonyl carbons (δ 160–180 ppm) .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretching at 1680–1720 cm⁻¹, C≡N at 2200–2250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₈H₁₁ClN₄O₂: 230.0564) and fragmentation patterns .
Advanced Question: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Answer:
Contradictions arise from:
- Polymorphism : Different crystal forms (e.g., anhydrous vs. monohydrate) alter solubility. Characterize via X-ray diffraction (single-crystal XRD, as in ) and DSC to identify polymorphs.
- pH-Dependent Solubility : The hydrochloride salt exhibits higher solubility in acidic aqueous solutions (pH < 3) due to protonation of the amino group. Use potentiometric titration to map solubility vs. pH .
- Co-Solvent Systems : Optimize mixtures (e.g., DMSO/water or ethanol/ethyl acetate) to balance polarity. A study on ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate achieved 95% solubility in 70% ethanol/water .
Basic Question: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use a fume hood to avoid inhalation of hydrochloride vapors during synthesis.
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced Question: How can computational methods predict biological activity or reactivity?
Answer:
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. A study on dihydropyrimidine derivatives identified potential aldose reductase inhibitors via docking .
- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack sites) by analyzing frontier molecular orbitals (HOMO/LUMO) .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with observed activities. For example, substituents at the 5-position significantly influence antibacterial efficacy .
Basic Question: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the cyano group.
- Desiccation : Use silica gel packs to mitigate moisture-induced degradation.
- Light Protection : Amber glass vials prevent photolytic decomposition of the dioxo moiety .
Advanced Question: How can crystallization conditions be optimized for X-ray-quality crystals?
Answer:
- Solvent Screening : Test solvents with varying polarity (e.g., methanol, dichloromethane, ethyl acetate). For a related compound, slow evaporation of acetonitrile yielded diffraction-quality crystals .
- Temperature Gradient : Use a gradient from 40°C to 4°C over 48 hours to control nucleation.
- Additives : Introduce trace amounts of diethyl ether to reduce crystal defects .
Basic Question: How is purity assessed and quantified?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. Purity >98% is acceptable for most studies .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, Cl percentages (e.g., C 41.6%, H 4.3%, N 20.2%, Cl 16.0%) .
Advanced Question: What strategies mitigate side reactions during scale-up synthesis?
Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing byproducts like dimerized species .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .
- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported ZnCl₂) to enhance efficiency and reduce waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
